molecular formula C28H23Cl2N5 B2523374 7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477239-90-0

7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2523374
CAS No.: 477239-90-0
M. Wt: 500.43
InChI Key: SPFCRSWQASDWTF-UHFFFAOYSA-N
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Description

This product, 7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, is a novel chemical entity supplied for research purposes. It is based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its role as a core template in ATP-competitive kinase inhibitors . Compounds featuring this scaffold, particularly those with a piperazine substitution at the 4-position, have demonstrated significant potential in oncology research by acting as potent inhibitors of key signaling kinases such as Akt (Protein Kinase B) and p21-activated kinase 4 (PAK4) . The strategic incorporation of halogenated phenyl groups, as seen in the 3-chlorophenyl substituents on this molecule, is a common medicinal chemistry strategy to enhance binding affinity and metabolic stability, a principle observed in several approved tyrosine kinase inhibitors . Researchers can leverage this compound as a valuable chemical tool for probing kinase-dependent cellular pathways, investigating mechanisms of apoptosis, and studying cell cycle arrest. It is intended for in vitro analysis only, including enzymatic assays, cell-based viability studies, and structure-activity relationship (SAR) investigations to develop new targeted therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N5/c29-21-8-4-10-23(16-21)33-12-14-34(15-13-33)27-26-25(20-6-2-1-3-7-20)18-35(28(26)32-19-31-27)24-11-5-9-22(30)17-24/h1-11,16-19H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFCRSWQASDWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents at specific positions on the pyrimidine ring. The specific compound can be synthesized through a series of condensation reactions involving appropriate precursors.

Biological Activity

The biological activity of the compound has been investigated in various studies, focusing primarily on its anticancer properties and effects on neurotransmitter receptors.

Anticancer Activity

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, a study demonstrated that similar derivatives showed potent inhibitory effects on cell proliferation in pancreatic cancer cell lines (CFPAC-1) by targeting cyclin-dependent kinase 9 (CDK9) and other signaling pathways such as c-Raf and p38 MAPK . The lead compounds exhibited IC50 values in the micromolar range, indicating their effectiveness in inhibiting tumor growth.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundCFPAC-1TBDInhibition of CDK9/cyclin T1
4g (related compound)HeLa9.5Tubulin depolymerization
4h (related compound)SW6206.9Inhibition of MAPK pathways

Neuropharmacological Effects

Additionally, derivatives with similar structural motifs have been evaluated for their interactions with serotonin receptors. For example, compounds that share structural similarities with This compound have shown promising results as dual antagonists at serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and depression . These findings suggest potential applications in treating psychiatric disorders.

Table 2: Summary of Neuropharmacological Activity

CompoundReceptor TargetedActivity TypeReference
7b·HCl (analog)5-HT1A/5-HT7Antagonist
7a·HCl (analog)5-HT1APartial Agonist

Case Studies

In vivo studies have been conducted to evaluate the therapeutic potential of related compounds. One notable study involved administering a pyrrolo[2,3-d]pyrimidine derivative to mice with induced hepatocellular carcinoma. The results indicated a significant reduction in tumor size and improved survival rates compared to controls .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HepG2 liver cancer cells, with specific compounds leading to increased apoptosis rates and disruption of cell cycle progression .

Case Study: HepG2 Cell Line

  • Compound Tested : 7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • Results : Induced apoptosis and cell cycle arrest.
  • Methodology : Flow cytometry was used to assess cell viability and apoptosis markers.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It shows promise as a potential treatment for psychiatric disorders due to its interaction with serotonin receptors. Specifically, the piperazine moiety is known to enhance serotonin receptor activity, which is beneficial in treating conditions such as depression and anxiety .

Case Study: Serotonin Receptor Modulation

  • Compound Tested : this compound
  • Results : Increased serotonin receptor binding affinity.
  • Methodology : Radiolabeled ligand binding assays were performed to evaluate receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring and the chlorophenyl groups have been shown to alter biological activity significantly.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Alteration of piperazine substituentsEnhanced selectivity for serotonin receptors

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Weight logP Key Features
Target Compound 7-(3-ClPh), 5-Ph, 4-(4-(3-ClPh)piperazinyl) ~502.4* ~6.8† Dual 3-ClPh groups; piperazine enhances solubility and receptor interaction.
5-(4-ClPh)-7-(4-MePh)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 7-(4-MePh), 5-(4-ClPh), 4-pyrrolidinyl 418.9 ~5.2 Pyrrolidine instead of piperazine; 4-MePh reduces steric hindrance.
7-(3-MePh)-5-Ph-4-(4-Phpiperazinyl)-7H-pyrrolo[2,3-d]pyrimidine 7-(3-MePh), 5-Ph, 4-(4-Phpiperazinyl) 445.57 6.75 Piperazine with Ph substituent; higher lipophilicity.
7-(4-FPh)-4-(4-Me-piperazinyl)-5-Ph-7H-pyrrolo[2,3-d]pyrimidine 7-(4-FPh), 5-Ph, 4-(4-Me-piperazinyl) ~430.4* ~5.9 Fluorine enhances metabolic stability; 4-Me-piperazine improves solubility.
4-[(3R)-3-F-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidine 4-(3-F-piperidinyl), unsubstituted core 220.24 1.2 Fluorinated piperidine; lower logP due to reduced aromatic substitution.

*Estimated based on molecular formula.
†Predicted using analogous compounds.

Impact of Substituents on Bioactivity

  • Chlorophenyl vs. Fluorophenyl Groups: Chlorine (Cl) substituents, as in the target compound, increase lipophilicity (logP ~6.8) and enhance binding to hydrophobic pockets in receptors.
  • Piperazine vs. Pyrrolidine Rings : Piperazine derivatives (e.g., target compound and ) exhibit improved solubility due to the secondary amine’s basicity, whereas pyrrolidine-containing analogs may have reduced solubility but higher membrane permeability.
  • Substituent Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters steric and electronic interactions. For example, 3-substitution may hinder rotation, favoring selective receptor binding .

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